Ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate
Description
Molecular Formula and Weight
The molecular formula of ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate is C₁₄H₁₆O₄ , as derived from its systematic nomenclature. This formula accounts for the esterified ethyl group, the dioxobutanoate backbone, and the 3,4-dimethylphenyl substituent. The molecular weight, calculated using atomic masses (C: 12.01, H: 1.008, O: 16.00), is 248.27 g/mol . This value aligns with mass spectrometry data reported in PubChem entries for structurally analogous dioxobutanoate derivatives.
IUPAC Naming and Synonyms
The IUPAC name for this compound is This compound, which reflects its functional groups and substituents. Key synonyms include:
- Ethyl 2,4-dioxo-4-(3,4-dimethylphenyl)butanoate
- Ethyl 2,4-dioxo-4-o-tolylbutanoate
- Benzenebutanoic acid, 3,4-dimethyl-α,γ-dioxo-, ethyl ester.
These synonyms arise from alternative positional descriptors for the methyl groups on the phenyl ring or variations in numbering the dioxobutanoate chain. The term "o-tolyl" specifically denotes the 3,4-dimethyl substitution pattern on the aromatic ring.
SMILES and InChI Notation
The SMILES notation for this compound is CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)C)C, which encodes the ethyl ester group (CCOC(=O)), two ketone groups (C(=O)), and the 3,4-dimethylphenyl moiety (C1=CC(=C(C=C1)C)C).
The InChI identifier is InChI=1S/C14H16O4/c1-4-18-14(17)13(16)8-12(15)11-6-5-7-10(2)9(3)1/h5-7H,4,8H2,1-3H3, providing a machine-readable representation of the connectivity, stereochemistry, and tautomeric states. The InChIKey YCWBXRFSGIUMMQ-UHFFFAOYSA-N serves as a unique fingerprint for database searches.
2D and 3D Conformational Analysis
The 2D structure of this compound features a planar dioxobutanoate core (positions 2 and 4) esterified with an ethyl group at position 1. The 3,4-dimethylphenyl substituent at position 4 introduces steric bulk, influencing rotational freedom around the C–C bond linking the aromatic ring to the ketone group.
3D conformational studies (e.g., via X-ray crystallography or computational modeling) reveal that the molecule adopts a non-planar geometry due to:
- Steric hindrance between the 3-methyl group on the phenyl ring and the adjacent ketone oxygen.
- Torsional strain in the butanoate chain, favoring staggered conformations around the C–C single bonds.
The ethyl ester group exhibits free rotation, while the 3,4-dimethylphenyl ring may adopt a tilted orientation relative to the dioxobutanoate plane to minimize van der Waals repulsions. These conformational preferences are critical for understanding the compound’s reactivity in synthesis or biological interactions.
Properties
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-4-18-14(17)13(16)8-12(15)11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGQIIOTHJFXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of dioxobutanoates, characterized by the presence of two carbonyl groups and an ethyl ester. The specific structure includes a 3,4-dimethylphenyl group, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H14O4 |
| Molecular Weight | 234.25 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : This compound has shown promise in antimicrobial studies, particularly against various strains of bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Antioxidant Properties : The presence of the dioxobutanoate structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions such as cancer or inflammation.
Case Studies and Experimental Data
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values of 8 µg/mL and 16 µg/mL respectively.
- Antioxidant Activity : The compound's antioxidant capacity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This compound exhibited an IC50 value of 25 µg/mL, indicating a moderate antioxidant effect compared to standard antioxidants like ascorbic acid.
- Enzyme Inhibition Studies : In vitro studies demonstrated that the compound inhibits acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The IC50 for AChE inhibition was found to be 30 µM.
Comparative Analysis
To provide context for its biological activity, a comparison with related compounds is useful:
| Compound | Biological Activity | IC50/MIC Values |
|---|---|---|
| Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate | Antimicrobial and anti-inflammatory | MIC = 10 µg/mL |
| Ethyl 4-(phenyl)-2,4-dioxobutanoate | Antioxidant and anticancer activity | IC50 = 20 µg/mL |
| Ethyl 4-(3,5-dimethoxyphenyl)-2,4-dioxobutanoate | Anticancer and enzyme inhibition | IC50 = 15 µM |
Scientific Research Applications
Chemistry
Ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate serves as a valuable intermediate in organic synthesis. It is utilized in the production of more complex organic molecules and can undergo various chemical transformations:
- Oxidation: Converts to corresponding carboxylic acids.
- Reduction: Can be reduced to form alcohols.
- Substitution Reactions: The ester group can participate in nucleophilic substitutions.
These reactions are crucial for developing new compounds with potential applications in pharmaceuticals and agrochemicals.
Biology
In biological research, this compound has shown promise in studies related to enzyme inhibition and metabolic pathways. Its structure allows it to interact with specific enzymes, potentially inhibiting their activity. This feature makes it a candidate for drug development targeting various diseases.
Industrial Applications
This compound is also employed in the production of fine chemicals. Its use as a precursor in industrial processes enhances the efficiency of synthesizing other valuable compounds.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at certain concentrations, suggesting its potential as a lead compound for drug design.
Case Study 2: Synthesis of Novel Compounds
Researchers utilized this compound as an intermediate to synthesize novel derivatives with enhanced biological activity. The derivatives showed improved efficacy against target enzymes compared to the parent compound.
Comparison with Similar Compounds
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS: 35322-20-4)
- Substituent : A single 4-methoxy group on the phenyl ring.
- Properties : The methoxy group (-OCH₃) is electron-donating, enhancing resonance stabilization of the β-diketo system compared to methyl groups. This may increase solubility in polar solvents.
Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate (CAS: 478868-68-7)
Ethyl 4-(pyridin-2-yl)-2,4-dioxobutanoate (CAS: 92288-93-2)
- Substituent : Pyridine ring replaces the phenyl group.
- This structural feature is exploited in metal-organic framework (MOF) synthesis .
Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (CAS: 54808-56-9)
- Substituent: Nitro group (-NO₂) at the 4-position.
- Properties : The strong electron-withdrawing nitro group significantly polarizes the β-diketo system, making it reactive toward nucleophilic attack. This compound is used in pharmaceutical intermediate synthesis .
Physical and Chemical Properties
Preparation Methods
General Synthetic Strategy Overview
The compound is structurally related to ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate and other analogs, whose synthesis methods provide a foundation for the preparation of the 3,4-dimethyl derivative. The key synthetic steps typically involve:
- Formation of the β-ketoester backbone (ethyl 2,4-dioxobutanoate derivative)
- Attachment of the substituted phenyl ring (3,4-dimethylphenyl) through appropriate condensation or acylation
- Use of bases and solvents conducive to selective formation of the ketoester
Preparation via Condensation of Substituted Acetophenones and Diethyl Oxalate
A widely applied method for related compounds involves the reaction of substituted acetophenones with diethyl oxalate under basic conditions. This approach can be adapted for the 3,4-dimethylphenyl derivative as follows:
- Starting Materials: 3,4-dimethylacetophenone and diethyl oxalate
- Base: Sodium hydride (NaH) or other strong bases to generate the enolate of the acetophenone
- Solvent: Toluene or dry DMF
- Temperature: Low temperature (0 °C) initially to control reactivity, followed by stirring at room temperature or mild heating
- Procedure: The base is added to the solvent under inert atmosphere, followed by dropwise addition of 3,4-dimethylacetophenone. After enolate formation, diethyl oxalate is added slowly. The mixture is stirred to complete the reaction.
- Workup: The reaction mixture is diluted with water, extracted with organic solvents (e.g., ethyl acetate), washed, dried, and the crude product is purified by distillation or chromatography.
This method parallels the synthesis of ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, where NaH in toluene at 0 °C was used to generate the enolate of 4-fluoroacetophenone, followed by reaction with diethyl oxalate to yield the desired β-ketoester in good yield.
Use of Microwave Irradiation and Metal-Free Catalysis
Recent advances highlight metal-free synthetic routes and microwave-assisted reactions for related compounds to improve yields and reduce reaction times. For example, microwave irradiation in dry DMF with bases like DIPEA has been used to synthesize polymer-bound intermediates and β-ketoesters efficiently. Such techniques could be adapted for the target compound to enhance synthesis efficiency.
Summary Table of Preparation Methods
Detailed Research Findings
- Base Choice Impact: Use of strong bases like NaH is critical for efficient enolate formation; weaker bases such as DBU may reduce yields significantly.
- Solvent Effects: Dry, aprotic solvents such as DMF or toluene favor the reaction by stabilizing reactive intermediates.
- Temperature Control: Low temperatures during base addition prevent side reactions; mild heating after addition promotes completion.
- Purification: Extraction followed by drying and distillation or chromatographic purification yields the pure β-ketoester.
- Microwave Irradiation: Accelerates reaction rates and enhances yields in metal-free systems, potentially applicable to this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing Ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions using substituted phenyl precursors. For example, a similar derivative (Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate) was prepared by reacting bromophenyl acetophenone with ethyl acetoacetate under basic conditions . Optimizing solvent polarity (e.g., ethanol or THF) and catalyst choice (e.g., piperidine or eco-friendly alternatives like garlic extract ) can improve yields. Reaction progress should be monitored via TLC (silica GF254 plates) and purified via column chromatography.
Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?
- Methodological Answer : Key techniques include:
- 1H NMR : To confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, ester carbonyl protons at δ 4.1–4.3 ppm) .
- ESI-MS : For molecular ion peak validation (e.g., [M+H]+ or [M−H]−) .
- HPLC : To assess purity (>95%) using polar columns like DB-Wax or C18 reverse-phase systems .
Q. What are the common challenges in purifying this compound, and how can they be mitigated?
- Methodological Answer : Challenges include residual starting materials or byproducts (e.g., dimerization products). Solutions involve gradient elution in column chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Purity validation via melting point analysis (e.g., deviations >2°C indicate impurities) and HPLC retention time consistency are critical .
Advanced Research Questions
Q. How can eco-friendly synthesis strategies be applied to improve the sustainability of producing this compound?
- Methodological Answer : Green chemistry approaches include:
- Biocatalysts : Crushed garlic (rich in thiosulfinates) as a non-toxic catalyst for condensation reactions, reducing reliance on harsh acids/bases .
- Solvent Selection : Replacing dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.
- Microwave-Assisted Synthesis : To reduce reaction times and energy consumption .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies between predicted and observed NMR/MS data often arise from tautomerism or conformational flexibility. Strategies include:
- Variable Temperature (VT) NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism).
- 2D NMR (COSY, HSQC) : For unambiguous assignment of proton-carbon correlations .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Q. How can derivatives of this compound be designed to explore structure-activity relationships (SAR) for biological applications?
- Methodological Answer :
- Core Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the 3,4-dimethylphenyl ring to alter electron density and steric effects.
- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid for enhanced solubility or metal chelation .
- Hybrid Molecules : Conjugate with thiazole or piperazine moieties (via Mannich or Click reactions) to target specific enzymes (e.g., DNA gyrase ).
Q. What in vitro assays are suitable for evaluating the biological activity of this compound and its derivatives?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations .
- Mechanistic Studies : DNA intercalation (UV-Vis titration), topoisomerase inhibition (gel electrophoresis), or apoptosis induction (flow cytometry) .
Q. How do storage conditions and chemical stability impact experimental reproducibility?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the diketone moiety.
- Moisture Control : Use desiccants (silica gel) to avoid ester hydrolysis.
- Stability Monitoring : Periodic HPLC analysis to detect degradation products (e.g., free carboxylic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
